

An In-depth Technical Guide to 4-Morpholinopiperidine (CAS: 53617-35-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methylpiperidin-4-yl)morpholine

Cat. No.: B1338474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, combining the conformational rigidity of the piperidine ring with the polarity and hydrogen bonding capabilities of the morpholine moiety, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of 4-morpholinopiperidine, with a particular focus on its role in the development of targeted cancer therapies, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinase (PI3K) inhibitors. Detailed experimental protocols, data tables, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Toxicological Data

4-Morpholinopiperidine is a solid at room temperature with a low melting point. It is soluble in many organic solvents.^[1] While a specific oral LD₅₀ value is not readily available in published literature, the compound is classified as an irritant.

Table 1: Physicochemical Properties of 4-Morpholinopiperidine

Property	Value	Reference(s)
CAS Number	53617-35-9	[1]
Molecular Formula	C ₉ H ₁₈ N ₂ O	[1]
Molecular Weight	170.25 g/mol	[1]
Melting Point	40-43 °C	[2]
Boiling Point	100-115 °C at 0.15-0.20 mmHg	[2]
pKa	10.21 ± 0.10 (Predicted)	
Solubility	Soluble in organic solvents like ethanol and acetone.	[3]
Appearance	Colorless to off-white solid	[2]

Table 2: Toxicological Profile of 4-Morpholinopiperidine

Hazard Classification	Description	Reference(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]
Acute Toxicity	Data not available.	[4]

Spectral Data

The structural identity of 4-Morpholinopiperidine can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, Deuterium Oxide): δ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H).

- ^{13}C NMR: The ^{13}C NMR spectrum of N-substituted morpholines and piperidines has been studied, and based on these studies, the predicted chemical shifts for 4-Morpholinopiperidine would show signals corresponding to the methylene carbons of both the morpholine and piperidine rings. The carbons adjacent to the nitrogen and oxygen atoms would appear at lower field.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Morpholinopiperidine is characterized by the following key absorptions:

- C-H Stretching: Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$ are attributed to the C-H stretching vibrations of the methylene groups in the piperidine and morpholine rings.[7]
- C-O Stretching: A strong absorption band is expected around 1115 cm^{-1} corresponding to the C-O-C stretching of the morpholine ring.
- C-N Stretching: Absorptions for the C-N stretching of the aliphatic amines are typically found in the $1020\text{-}1250\text{ cm}^{-1}$ region.[7]

Mass Spectrometry (MS)

While a detailed fragmentation study for 4-Morpholinopiperidine is not widely published, the electron ionization mass spectrum is expected to show a molecular ion peak (M^+) at $\text{m/z} = 170$. The fragmentation pattern would likely involve the cleavage of the piperidine and morpholine rings. Common fragments would include the loss of alkyl radicals and fragments corresponding to the individual morpholine and piperidine ring structures. The base peak could arise from a stable fragment formed by the cleavage of the C-N bond connecting the two rings.[8]

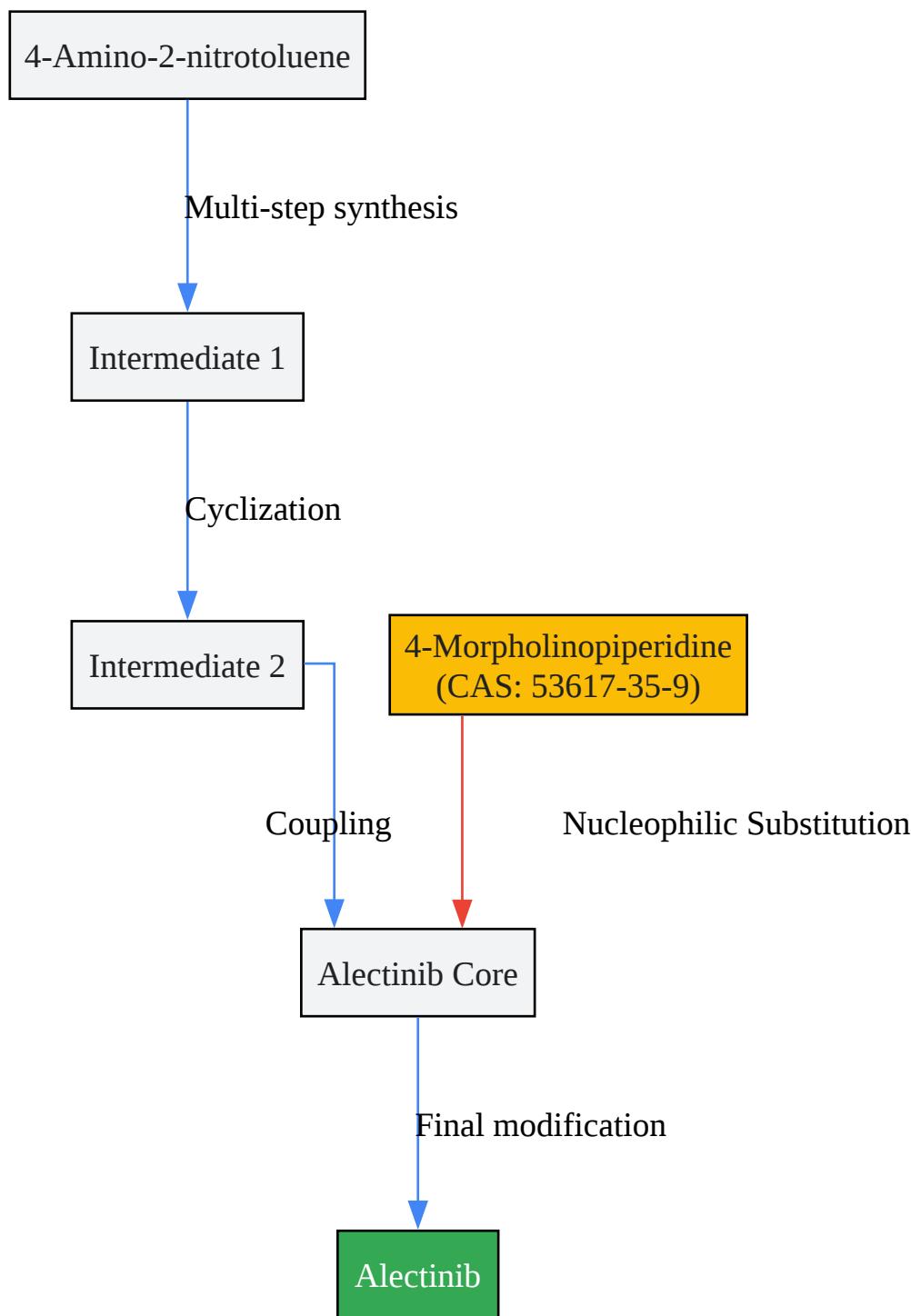
Experimental Protocols

Synthesis of 4-Morpholinopiperidine

A common and efficient method for the synthesis of 4-Morpholinopiperidine involves the reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.

Protocol: Reductive Amination and Deprotection

- Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add morpholine (1.1 equivalents) and acetic acid (catalytic amount). The mixture is stirred at room temperature for 1-2 hours.
- Step 2: Reduction. Sodium cyanoborohydride (NaBH_3CN) or a similar reducing agent (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature overnight.
- Step 3: Work-up and Purification. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the N-Boc protected intermediate.
- Step 4: Deprotection. The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
- Step 5: Final Product Isolation. The solvent is evaporated, and the residue is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford 4-Morpholinopiperidine.


Applications in Drug Discovery

4-Morpholinopiperidine is a key intermediate in the synthesis of several clinically important drug candidates, particularly in the field of oncology.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Alectinib, a highly potent and selective second-generation ALK inhibitor, incorporates the 4-Morpholinopiperidine moiety. This part of the molecule is crucial for its pharmacokinetic properties and contributes to its efficacy in treating ALK-positive non-small cell lung cancer (NSCLC).

Alectinib Synthesis Workflow

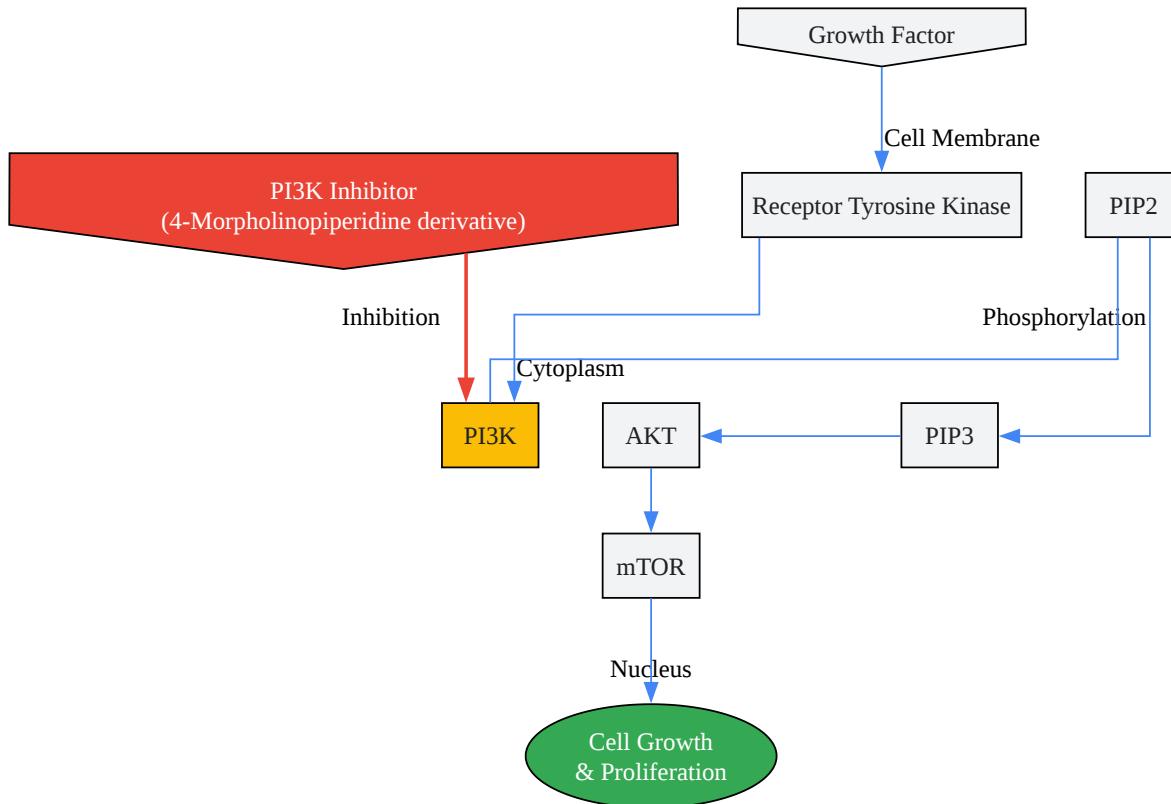
[Click to download full resolution via product page](#)

Caption: General synthetic workflow for Alectinib highlighting the incorporation of 4-Morpholinopiperidine.

ALK Signaling Pathway and Inhibition by Alectinib

The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival in a subset of NSCLC. Alectinib inhibits ALK, thereby blocking downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to apoptosis of cancer cells.

[Click to download full resolution via product page](#)


Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often forms a key hydrogen bond with the hinge region of the kinase domain. 4-Morpholinopiperidine serves as a versatile building block for developing PI3K inhibitors with varying isoform selectivities. Derivatives have shown potent inhibition against Class I PI3K isoforms (α , β , δ , and γ).

PI3K/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PI3K inhibitors block the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effector mTOR, ultimately leading to reduced cell proliferation and survival.

[Click to download full resolution via product page](#)

Caption: PI3K inhibitors derived from 4-Morpholinopiperidine block the PI3K/AKT/mTOR signaling pathway.

Conclusion

4-Morpholinopiperidine is a compound of significant interest in contemporary drug discovery. Its synthetic accessibility and desirable physicochemical properties have positioned it as a valuable scaffold for the development of targeted therapeutics. The successful incorporation of

this moiety into potent ALK and PI3K inhibitors underscores its importance. This technical guide provides a foundational resource for researchers working with 4-Morpholinopiperidine, offering key data and protocols to facilitate its use in the design and synthesis of novel drug candidates. Further exploration of this versatile building block is likely to yield new therapeutic agents with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 53617-35-9|4-Morpholinopiperidine|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Morpholinopiperidine (CAS: 53617-35-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338474#4-morpholinopiperidine-cas-number-53617-35-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com